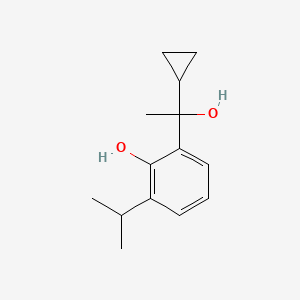![molecular formula C14H11FN2O5S B13351941 4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19235-18-8](/img/structure/B13351941.png)
4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11FN2O5S and a molecular weight of 338.31 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves several steps. One common method includes the reaction of 3-nitrobenzylamine with acetic anhydride to form 3-nitrophenylacetamide. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones and other oxidized products
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzymes like human neutrophil elastase.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including sulfonamide derivatives and other bioactive compounds.
Biological Research: It is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Mecanismo De Acción
The mechanism of action of 4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic residues in proteins, such as the hydroxyl group of serine residues. This covalent modification can inhibit the activity of enzymes like human neutrophil elastase, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride include other sulfonyl fluoride derivatives and nitrophenylacetamide compounds. These compounds share similar reactivity and applications but may differ in their specific chemical properties and biological activities. For example, sulfonimidates and sulfoximines are related organosulfur compounds that also find use in medicinal chemistry and organic synthesis .
Propiedades
Número CAS |
19235-18-8 |
|---|---|
Fórmula molecular |
C14H11FN2O5S |
Peso molecular |
338.31 g/mol |
Nombre IUPAC |
4-[[2-(3-nitrophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O5S/c15-23(21,22)13-6-4-11(5-7-13)16-14(18)9-10-2-1-3-12(8-10)17(19)20/h1-8H,9H2,(H,16,18) |
Clave InChI |
UGYNYWAGJKDOTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)

![6-[(4-Chlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351867.png)




![(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)
![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)



![6'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13351915.png)

